Diastereomeric Salt Solubility: Superior Resolution Efficiency vs. Classical Methods
6,6'-Dinitrodiphenic acid enables the resolution of racemic bases with significantly greater ease and yield than classical agents like tartaric or camphorsulfonic acid. For the resolution of dl-α-phenylethylamine, the use of d-6,6'-dinitrodiphenic acid yields diastereomeric salts with a marked difference in solubility [1]. The less soluble d-BdA salt separates nearly quantitatively from the reaction mixture in high purity after washing, a stark contrast to the unsuitable resolution with brucine previously reported for this acid [1]. The solubility values of the diastereomeric salts at 25°C are provided below.
| Evidence Dimension | Solubility of Diastereomeric Salts (g/100g solvent) |
|---|---|
| Target Compound Data | d-6,6'-dinitrodiphenic acid salt with d-α-phenylethylamine (d-BdA): 0.90 (water), 2.12 (95% ethanol), 8.17 (methanol) [1] |
| Comparator Or Baseline | d-6,6'-dinitrodiphenic acid salt with l-α-phenylethylamine (d-BlA): 0.74 (water), 4.74 (95% ethanol), 13.0 (methanol) [1] |
| Quantified Difference | Solubility difference of 0.16 g/100g (water), 2.62 g/100g (95% ethanol), and 4.83 g/100g (methanol) between the two diastereomeric salts. |
| Conditions | Salt formation of dl-α-phenylethylamine with d-6,6'-dinitrodiphenic acid; solubility measured at 25°C [1]. |
Why This Matters
A large difference in solubility between diastereomeric salts is the fundamental requirement for efficient chiral resolution via crystallization; this data provides a quantitative basis for process optimization and high-yield enantiomer separation.
- [1] Ingersoll, A. W.; Little, J. R. Solubility Relationships among Optically Isomeric Salts. IV. Salts of 6,6'-Dinitrodiphenic Acid, a New Type of Resolving Agent. J. Am. Chem. Soc. 1934, 56, 2123-2126. View Source
